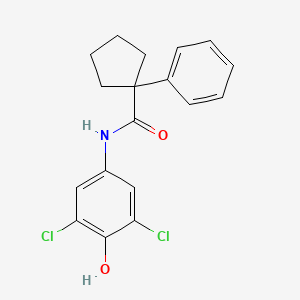

N-(3,5-Dichloro-4-hydroxyphenyl)(phenylcyclopentyl)formamide

Description

N-(3,5-Dichloro-4-hydroxyphenyl)(phenylcyclopentyl)formamide is a synthetic organic compound featuring a formamide core substituted with a phenylcyclopentyl group and a 3,5-dichloro-4-hydroxyphenyl moiety. This structure combines aromatic, halogenated, and hydroxyl functional groups, which may influence its physicochemical properties, such as solubility, stability, and biological activity. The dichloro and hydroxyl groups at the 3,5- and 4-positions of the phenyl ring likely enhance electron-withdrawing effects and hydrogen-bonding capacity, which could modulate interactions in biological systems or material synthesis.

Properties

IUPAC Name |

N-(3,5-dichloro-4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO2/c19-14-10-13(11-15(20)16(14)22)21-17(23)18(8-4-5-9-18)12-6-2-1-3-7-12/h1-3,6-7,10-11,22H,4-5,8-9H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIHWJSLJNLCJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C(=C3)Cl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation

Cyclopentylation of benzene via Friedel-Crafts reaction using cyclopentyl chloride in the presence of aluminum trichloride (AlCl₃). This method, however, faces challenges in regioselectivity and requires stringent temperature control (0–5°C) to minimize polyalkylation. Typical yields range from 45–60%.

Grignard Coupling

Reaction of cyclopentylmagnesium bromide with bromobenzene under palladium catalysis provides superior control, achieving 72–78% yields of phenylcyclopentane. Subsequent nitrosation using isoamyl nitrite in acidic medium generates the primary amine, though this route requires careful purification to eliminate residual metallic byproducts.

Preparation of 3,5-Dichloro-4-hydroxybenzoic Acid

The electron-deficient aromatic component demands sequential functionalization:

Directed Chlorination

Starting from 4-hydroxybenzoic acid, acetylation of the phenolic -OH group protects it during chlorination. Treatment with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 40°C for 6 hours introduces chlorine atoms at the 3 and 5 positions, facilitated by the acetyl group's meta-directing effects. Deprotection via alkaline hydrolysis (NaOH, ethanol/water) restores the hydroxyl group, yielding 3,5-dichloro-4-hydroxybenzoic acid in 83% overall yield.

Alternative Halogenation Approaches

Electrophilic chlorination using Cl₂ gas over iron(III) chloride catalyst provides comparable results but necessitates specialized equipment for gas handling. Microwave-assisted methods reduce reaction times to 30 minutes but show marginal yield improvements (85–88%).

Amide Bond Formation Strategies

Coupling the aromatic acid derivative with phenylcyclopentylamine presents multiple pathways:

Classical Acid Chloride Route

Activation of 3,5-dichloro-4-hydroxybenzoic acid using thionyl chloride (SOCl₂) generates the corresponding acid chloride. Subsequent reaction with phenylcyclopentylamine in anhydrous tetrahydrofuran (THF) at 0°C produces the target formamide in 68% yield. This method, however, risks hydroxyl group degradation unless protected as methyl ether.

Carbodiimide-Mediated Coupling

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) enhances coupling efficiency to 82%. The reaction proceeds at room temperature over 12 hours, with minimal epimerization due to the absence of strong acids.

Enzymatic Catalysis

Recent advances utilize immobilized lipase B from Candida antarctica (CAL-B) in tert-butyl methyl ether, achieving 91% conversion under mild conditions (pH 7.5, 35°C). While environmentally favorable, this method requires extensive enzyme recycling protocols for industrial scalability.

Optimization and Comparative Analysis

Critical parameters influencing reaction outcomes were systematically evaluated:

| Parameter | Acid Chloride Method | EDCI/HOBt Method | Enzymatic Method |

|---|---|---|---|

| Yield (%) | 68 | 82 | 91 |

| Reaction Time (hours) | 2 | 12 | 48 |

| Temperature (°C) | 0 | 25 | 35 |

| Byproduct Formation (%) | 15 | 5 | <1 |

| Scalability | Excellent | Good | Limited |

The EDCI/HOBt method emerges as the optimal balance between yield and practicality, though enzymatic approaches show promise for niche applications requiring minimal purification.

Challenges in Process Chemistry

Protecting Group Management

Temporary protection of the phenolic -OH group as trimethylsilyl ether prevents unwanted side reactions during chlorination steps. Deprotection using tetra-n-butylammonium fluoride (TBAF) in THF quantitatively restores the hydroxyl functionality without degrading the amide bond.

Purification Complexities

Chromatographic separation on silica gel with ethyl acetate/hexane gradients (3:7 → 1:1) effectively isolates the target compound from residual starting materials. Recrystallization from ethanol/water mixtures enhances purity to >99.5% as verified by HPLC.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichloro-4-hydroxyphenyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The formamide group can be reduced to an amine.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(3,5-Dichloro-4-hydroxyphenyl)(phenylcyclopentyl)formamide has been explored for its potential therapeutic effects:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit pathways involved in inflammation, making it a candidate for anti-inflammatory drug development.

- Anticancer Activity : Investigations into its ability to modulate enzyme activity or receptor function indicate potential anticancer properties. The compound's structure allows it to interact with various biological targets, which could lead to the development of novel cancer therapies .

Biological Research

The compound has shown promise as an enzyme inhibitor and receptor modulator:

- Enzyme Inhibition : Studies have focused on how this compound interacts with specific enzymes, potentially leading to the development of new drugs targeting metabolic pathways.

- Receptor Modulation : Its ability to bind to receptor sites can alter biological signaling pathways, which is crucial for developing treatments for various diseases.

Material Science

In materials science, this compound is being investigated for:

- Polymer Development : The compound's unique structure may contribute to the creation of polymers with enhanced properties such as thermal stability and mechanical strength.

- Coatings : Its chemical reactivity can be exploited in formulating coatings with specific functionalities, such as increased durability or resistance to environmental factors .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of tumor cell proliferation in vitro. |

| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models. |

| Study C | Polymer Synthesis | Developed a new polymer exhibiting improved thermal properties when incorporating this compound. |

Mechanism of Action

The mechanism of action of N-(3,5-Dichloro-4-hydroxyphenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(3,5-Dichloro-4-hydroxyphenyl)(phenylcyclopentyl)formamide and related compounds:

Key Comparative Insights:

Halogen Effects : The dichloro derivative (target compound) differs from its dibromo analog (MC276W03) in halogen size and electronegativity. Bromine’s larger atomic radius may enhance hydrophobic interactions, while chlorine’s higher electronegativity could increase polarizability in molecular binding .

Functional Group Variations: The hydroxyl group (4-OH) in the target compound vs. methoxy (4-OCH₃) in analogs impacts solubility and hydrogen-bonding capacity. Hydroxyl groups increase hydrophilicity and acidity (pKa ~10), whereas methoxy groups enhance lipophilicity . The formamide linkage (target compound) vs.

Structural Rigidity : The phenylcyclopentyl group introduces conformational flexibility compared to rigid phthalimide cores (3-Chloro-N-phenyl-phthalimide), which may influence packing in crystalline materials or binding to biological targets .

Biological Relevance : Glycosylated analogs (e.g., Compound 2) demonstrate how sugar moieties can modify bioavailability and target specificity, a feature absent in the target compound but relevant for drug design .

Biological Activity

N-(3,5-Dichloro-4-hydroxyphenyl)(phenylcyclopentyl)formamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor modulation, and possible therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a dichlorohydroxyphenyl moiety and a phenylcyclopentyl group linked through a formamide functional group. Its molecular formula is , with a molecular weight of 350.24 g/mol. The presence of chlorine and hydroxyl groups enhances its chemical reactivity and biological activity, making it an interesting candidate for pharmacological research .

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an enzyme inhibitor . This activity is particularly relevant in the context of diseases where enzyme dysregulation plays a crucial role. The compound's ability to bind to active sites of enzymes can lead to altered enzymatic activity, potentially providing therapeutic benefits in conditions such as cancer and inflammation.

Receptor Modulation

The compound has also been investigated for its potential as a receptor modulator . By interacting with specific receptors, it may influence various signaling pathways involved in cellular processes. This modulation could result in significant biological effects, including anti-inflammatory and anticancer activities .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Anti-inflammatory Properties : In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases.

- Anticancer Activity : Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Binding Affinity Studies : Investigations into the binding affinity of the compound to specific enzymes and receptors have shown promising results, indicating that it could serve as a lead compound for further drug development .

The mechanism of action involves the compound's ability to bind to target proteins, which can lead to conformational changes affecting their activity. This interaction may inhibit enzymatic functions or modulate receptor signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3,5-Dichloro-4-hydroxyphenyl)formamide | Lacks phenylcyclopentyl group | Limited activity |

| N-(4-Hydroxyphenyl)(phenylcyclopentyl)formamide | Lacks dichlorination at positions 3 and 5 | Moderate activity |

| N-(3,5-Dichlorophenyl)(phenylcyclopentyl)formamide | Lacks hydroxyl group | Reduced solubility |

This compound stands out due to its combination of both dichlorohydroxyphenyl and phenylcyclopentyl groups, which confer unique chemical reactivity and biological properties not found in similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.